Triphenylethanamine derivatives containing the 4-fluoro-3-(trifluoromethyl)phenyl group have shown potent CETP inhibitory activity. [] CETP inhibitors are a class of drugs being investigated for their potential to raise HDL-C levels and reduce the risk of atherosclerosis.
The compound 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942) acts as a highly selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor. [] This modulation has shown promise in improving sensory gating and cognitive function in animal models, suggesting potential therapeutic applications for cognitive deficits associated with various disorders.
The compound CQ211, a potent and selective RIOK2 inhibitor, incorporates the 4-fluoro-3-(trifluoromethyl)phenyl group. [] RIOK2 is implicated in various cancers, and CQ211's inhibitory activity demonstrates promising anticancer potential.
Structural optimization of N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632) has led to more potent RIPK3 inhibitors. [] RIPK3 is a key player in necroptosis, a form of programmed cell death, and inhibiting RIPK3 presents a potential therapeutic strategy for inflammatory and degenerative diseases.
The development of the mTOR inhibitor Torin1, a tricyclic benzonaphthyridinone, highlights the importance of the 4-fluoro-3-(trifluoromethyl)phenyl group in designing potent and selective kinase inhibitors. [, ] mTOR is a crucial regulator of cell growth and proliferation, making its inhibitors promising anticancer agents.
Compounds like 1-(4-chlorophenyl)-2-((5-(hydroxymethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (1b) have emerged as potent phytoene desaturase (PDS) inhibitors. [] PDS is a key enzyme in carotenoid biosynthesis and a target for herbicide development.
Research on 2-aniline-1,4-naphthoquinones has led to the identification of compounds like 2-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-3-(methylthio)naphthalene-1,3-dione (1) as potent NQO1 activators. [, ] NQO1 activation shows potential in treating Leber's hereditary optic neuropathy (LHON), a mitochondrial disease.
The synthesis and characterization of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, demonstrate the versatility of this chemical moiety in generating diverse structures for exploring potential applications beyond pharmaceuticals. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9